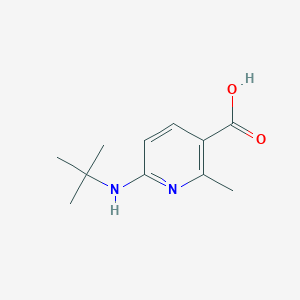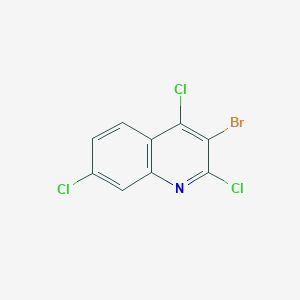
5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, a dimethylphenyl group, and a carboxamide group attached to a pyrazole ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to further reactions to introduce the amino and carboxamide groups. The reaction conditions often involve refluxing in methanol with the presence of sodium methoxide as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: The amino and carboxamide groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield a wide range of substituted pyrazole derivatives .
Scientific Research Applications
5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammatory and cancer-related pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the dimethyl groups on the phenyl ring.
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide: Contains a single methyl group on the phenyl ring.
5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
Uniqueness
The presence of the dimethyl groups on the phenyl ring of 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide imparts unique chemical properties, such as increased hydrophobicity and potential steric effects, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new chemical entities with specific desired properties .
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
5-amino-1-(3,4-dimethylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C12H14N4O/c1-7-3-4-9(5-8(7)2)16-11(13)10(6-15-16)12(14)17/h3-6H,13H2,1-2H3,(H2,14,17) |
InChI Key |
ADMKMRFUBGGKIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


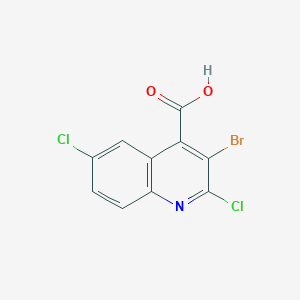

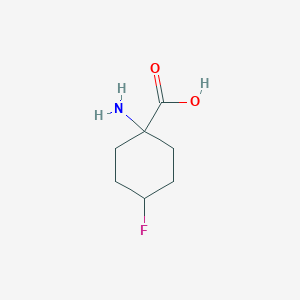
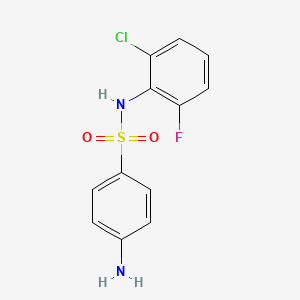
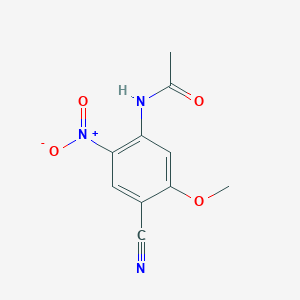
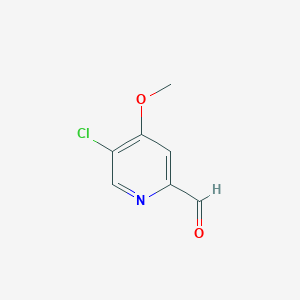
![2-(2-(tert-Butoxycarbonyl)-6-fluoro-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid](/img/structure/B12999062.png)
![8-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12999067.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride](/img/structure/B12999084.png)

![(S)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12999096.png)
